molecular formula C16H16N2O B14717373 2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 13449-96-2

2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14717373
CAS No.: 13449-96-2
M. Wt: 252.31 g/mol
InChI Key: VQAVUIROSCIYKY-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones This compound is characterized by its unique structure, which includes an isoindolone core with an aminoethyl and phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzaldehyde with an amino acid derivative can lead to the formation of the isoindolone ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process may also incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindolone derivatives.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted isoindolones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindolones, while reduction can produce hydroisoindolones. Substitution reactions can lead to a variety of substituted isoindolone derivatives.

Scientific Research Applications

2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl hydrogen sulfate
  • Ethanolamine
  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

Uniqueness

Compared to similar compounds, 2-(2-Aminoethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindolone core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

13449-96-2

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-(2-aminoethyl)-3-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C16H16N2O/c17-10-11-18-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(18)19/h1-9,15H,10-11,17H2

InChI Key

VQAVUIROSCIYKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2CCN

Origin of Product

United States

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